Cefminox

Descripción general

Descripción

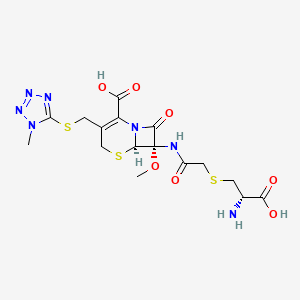

Cefminox es un antibiótico cefalosporínico de segunda generación conocido por su actividad bactericida de amplio espectro. Es particularmente eficaz contra bacterias Gram-negativas y anaerobias . Este compuesto se utiliza para tratar diversas infecciones bacterianas y está aprobado para su uso en Japón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Cefminox se puede sintetizar mediante una reacción de condensación que involucra ácido 7 beta-bromoacetamida-7 alfa-metoxi-3-(1-metil-1H-5-tetrazil)sulfur metil-3-cefém-4-carboxílico y D-cisteína clorhidrato. La reacción se lleva a cabo en agua con el pH ajustado a 6.0-7.0 utilizando bicarbonato de sodio . Los productos de la reacción se purifican luego utilizando una columna cromatográfica de resina macroporosa no polar X5 y se recristalizan con solución acuosa de etanol o alcohol anhidro .

Métodos de producción industrial

Para la producción industrial, el this compound sódico se prepara dispersando un compuesto con una estructura específica en un solvente orgánico, agregando metóxido de sodio y llevando a cabo una reacción de condensación. El this compound sódico anhidro resultante se transforma luego en cristal de this compound sódico heptahidratado en presencia de agua .

Análisis De Reacciones Químicas

Tipos de reacciones

Cefminox experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Es particularmente sensible a los factores ambientales y puede degradarse, oxidarse o polimerizarse bajo la influencia de la luz y el calor .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen bicarbonato de sodio, metóxido de sodio y soluciones acuosas de etanol . Las condiciones de reacción a menudo implican mantener niveles de pH y temperaturas específicas para garantizar la estabilidad y evitar la degradación .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen this compound sódico y su forma heptahidratada. Los productos de degradación como el tioéter de this compound y los polímeros de alto peso molecular también pueden formarse en ciertas condiciones .

Aplicaciones Científicas De Investigación

Cefminox tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en el estudio de antibióticos cefalosporínicos y sus propiedades químicas.

Medicina: Se utiliza para tratar infecciones bacterianas, particularmente las causadas por bacterias Gram-negativas y anaerobias.

Industria: Se utiliza en la producción de antibióticos y otros productos farmacéuticos.

Mecanismo De Acción

Cefminox ejerce sus efectos al inhibir la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana . Esto da como resultado la lisis y la muerte de las células bacterianas. Además, se ha identificado que this compound es un agonista dual del receptor de prostaciclina y del receptor activado por proliferador de peroxisomas-gamma, lo que contribuye a su eficacia terapéutica contra la hipertensión arterial pulmonar .

Comparación Con Compuestos Similares

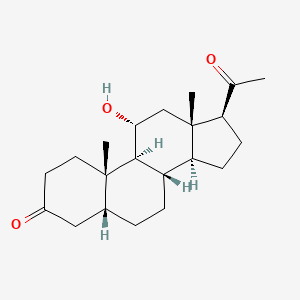

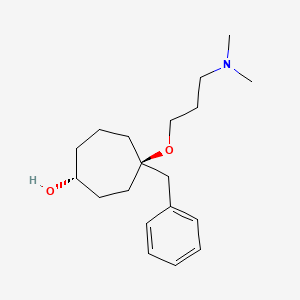

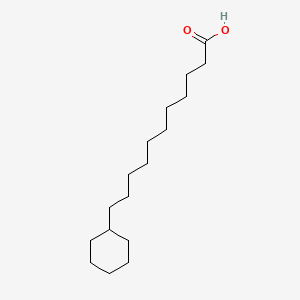

Cefminox es único entre los antibióticos cefalosporínicos debido a su actividad de amplio espectro y su eficacia contra las bacterias Gram-negativas y anaerobias . Los compuestos similares incluyen otras cefalosporinas de segunda generación como cefuroxima y cefoxitina . En comparación con estos compuestos, this compound tiene una estructura química distintiva que incluye un grupo metoxi en la posición 7α, lo que aumenta su estabilidad y resistencia a las enzimas β-lactamasa .

Lista de compuestos similares

- Cefuroxima

- Cefoxitina

- Cefotetan

- Cefmetazol

Propiedades

IUPAC Name |

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDXOWVAHXDYCU-VXSYNFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016174 | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84305-41-9 | |

| Record name | Cefminox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefminox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefminox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cefminox?

A1: this compound is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: How does the D-amino acid side-chain of this compound contribute to its activity?

A3: Studies have shown that the D-amino acid side-chain of this compound contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []

Q4: Are there different crystal forms of this compound sodium, and do they have different properties?

A5: Yes, research has identified several crystal forms of this compound sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel this compound sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []

Q5: How stable is this compound sodium in solution, and how does temperature affect its stability?

A6: this compound sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of this compound sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []

Q6: Can this compound sodium be mixed with other intravenous infusion fluids, and what is the compatibility?

A7: this compound sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.

Q7: How does the in vivo efficacy of this compound compare to its in vitro activity?

A9: Studies have shown that this compound displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []

Q8: Has the clinical efficacy of this compound been investigated in specific infections?

A10: Yes, clinical research has investigated the use of this compound in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of this compound in managing a range of bacterial infections.

Q9: What are the known mechanisms of resistance to this compound?

A9: Like other beta-lactam antibiotics, bacterial resistance to this compound can arise through mechanisms such as:

- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of this compound, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces this compound susceptibility. [, , ]

- Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to this compound, making the bacteria less susceptible to its action. []

Q10: Is there cross-resistance between this compound and other antibiotics?

A12: Cross-resistance between this compound and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.

Q11: What analytical techniques are employed for the detection and quantification of this compound?

A11: Several analytical methods are utilized to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]

- UV Spectrophotometry: this compound absorbs UV light, and this property can be exploited for its quantification. [, , ]

- High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of this compound with other drugs in biological samples like serum. []

Q12: How are impurities in this compound sodium identified and characterized?

A14: Identification and characterization of impurities in this compound sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]

Q13: How is this compound metabolized and excreted from the body?

A15: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []

Q14: How does the pharmacokinetic profile of this compound contribute to its efficacy?

A16: The favorable pharmacokinetic properties of this compound, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)

![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)

![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)

![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)